![molecular formula C20H21N5O3 B2464267 N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 946247-75-2](/img/structure/B2464267.png)
N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
“N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a type of thieno[3,2-d]pyrimidin-4-amine, which has been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of this compound involves a green and simple Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrrolo[2,3-d]pyrimidine skeleton, which is present in diverse naturally occurring products and synthesized bioactive compounds .Chemical Reactions Analysis
This compound has been found to inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 has been reported .Scientific Research Applications
- A library of 7H-pyrrolo[2,3-d]pyrimidine derivatives was synthesized, and sixteen compounds displayed in vitro activity against M. tuberculosis. Notably, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent activity with a minimum inhibitory concentration (MIC90) of 0.488 µM .
- Among these compounds, one derivative (5m) demonstrated promising activity against visceral leishmaniasis (VL) .
- All potent compounds from this series have a ClogP value less than 4 and a molecular weight below 400. These characteristics suggest that they are likely to maintain drug-likeness during lead optimization .
- Quinoline moieties are essential segments in both natural and synthetic compounds. N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide contains a quinoline-like structure .
- Researchers have explored the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring in this compound .
- The emergence of multi-drug-resistant strains of M. tuberculosis poses a significant challenge in TB treatment .
Antitubercular Activity
Antileishmanial Efficacy
Drug-Likeness and Optimization
Quinoline-Based Compounds
Structure–Activity Relationships (SAR)
Multi-Drug Resistance in Tuberculosis
Mechanism of Action
Future Directions
The future directions for the study of this compound could involve further exploration of its potential as a drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . Further studies could also explore its potential applications in other areas of medicinal chemistry.
properties
IUPAC Name |
N-cyclopentyl-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-17(23-14-6-1-2-7-14)13-24-16-9-5-11-22-18(16)19(27)25(20(24)28)12-15-8-3-4-10-21-15/h3-5,8-11,14H,1-2,6-7,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHWTRNVJAMPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide |
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